![molecular formula C19H22N4O3 B10996420 N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10996420.png)
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The compound features several notable structural elements:
- Benzodioxole moiety : Known for its presence in various bioactive compounds, contributing to antioxidant and anti-inflammatory properties.
- Pyrimidine derivative : Associated with various pharmacological effects including anticancer and antimicrobial activities.
- Piperidine ring : Often involved in drug design due to its ability to modulate biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in key metabolic pathways. Computational models suggest it may exhibit a range of biological activities including:
- Anticancer activity : Potentially through inhibition of tumor cell growth.
- Antimicrobial properties : Effective against various bacterial strains.
- Neuroprotective effects : May offer protection against neurodegenerative diseases.
Research Findings
Recent studies have highlighted the compound's biological potential:
-
Anticancer Studies :
- A study demonstrated that derivatives of benzodioxole exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may share similar properties .
-
Antimicrobial Activity :
- Research indicates that compounds containing pyrimidine rings often show activity against Gram-positive and Gram-negative bacteria. The presence of the benzodioxole group may enhance this effect .
- Neuroprotective Effects :
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Benzodioxole Derivatives :
- Pyrimidine-Based Antimicrobials :
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its potential anticonvulsant properties. Anticonvulsants are crucial in the treatment of epilepsy and other seizure disorders. Research indicates that derivatives of this compound exhibit pronounced anticonvulsant activities in animal models, particularly in the maximal electroshock seizure (MES) test. These findings suggest that the compound may act on voltage-gated sodium channels, which are critical targets for many anticonvulsant drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pharmacological agents. The specific arrangement of functional groups in N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide influences its biological activity. Studies have shown that modifications at the piperidine and benzodioxole moieties can significantly affect the compound's anticonvulsant potency. For instance, small non-polar substituents at specific positions enhance activity, while larger groups may reduce efficacy .
Synthesis and Derivatives
The synthesis of this compound and its derivatives often involves multi-step organic reactions that allow for the introduction of various substituents to optimize pharmacological properties. The synthetic pathways typically include:
- N-acylation : This step introduces acyl groups that can modulate biological activity.
- N-alkylation : This reaction allows for the introduction of alkyl chains, which can improve solubility and receptor binding.
Research has demonstrated that certain derivatives maintain or even enhance the anticonvulsant activity compared to the parent compound .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24) |
InChI Key |
KFTBCTIANPXGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.